
rac 6-Hydroxy Acenocoumarol
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac 6-Hydroxy Acenocoumarol typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable diketone under acidic conditions, followed by cyclization and hydroxylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
rac 6-Hydroxy Acenocoumarol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
rac 6-Hydroxy Acenocoumarol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of rac 6-Hydroxy Acenocoumarol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties .
相似化合物的比较
Similar Compounds
4,7-Dihydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one: Similar structure but with different hydroxyl group positions.
N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide: Contains a nitrophenyl group and hydroxyl groups but differs in the core structure.
Uniqueness
rac 6-Hydroxy Acenocoumarol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
生物活性
Rac 6-Hydroxy Acenocoumarol is a derivative of acenocoumarol, an oral anticoagulant commonly used in the prevention and treatment of thromboembolic diseases. This compound exhibits significant biological activity primarily through its interaction with vitamin K epoxide reductase, which plays a crucial role in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound functions as an inhibitor of vitamin K reductase, leading to a reduction in the active form of vitamin K (vitamin KH2). This inhibition prevents the carboxylation of specific glutamic acid residues on vitamin K-dependent clotting factors II, VII, IX, and X, which are essential for proper blood coagulation. The mechanism can be summarized as follows:
- Inhibition of Vitamin K Reductase : The primary target of this compound is the vitamin K epoxide reductase complex subunit 1 (VKORC1).
- Reduction in Clotting Factors : By inhibiting VKORC1, the synthesis of functional clotting factors is decreased, resulting in anticoagulant effects.
- Impact on Coagulation Pathways : This compound affects both intrinsic and extrinsic pathways of coagulation due to its impact on factors II, VII, IX, and X.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics that influence its biological activity:
- Absorption : The compound is rapidly absorbed with a bioavailability exceeding 60%.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C9 and CYP3A4), leading to various metabolites including 6-, 7-, and 8-hydroxy-acenocoumarol.
- Half-life : The half-lives for S- and R-acenocoumarol are approximately 2 hours and 8 hours respectively, which is significantly shorter than that of warfarin.
Anticoagulant Effects
The primary biological activity of this compound is its anticoagulant effect. Studies have demonstrated that it effectively reduces thrombin generation and limits thrombus formation in vivo. The following table summarizes key findings related to its anticoagulant properties:
Case Studies
-
Acenocoumarol Sensitivity :
A case-control study investigated the sensitivity to acenocoumarol among patients with different genotypes of CYP2C9. Results indicated that patients with variant alleles required lower doses to achieve therapeutic INR levels, emphasizing the role of pharmacogenetics in treatment outcomes . -
Drug Interactions Leading to Overanticoagulation :
A study examined interactions between this compound and various medications. It was found that co-administration with sulfamethoxazole-trimethoprim significantly increased the risk of overanticoagulation (adjusted odds ratio: 24.2) . This highlights the importance of monitoring drug interactions in patients receiving anticoagulant therapy.
常见问题
Basic Research Questions
Q. What analytical methods are validated for quantifying rac 6-Hydroxy Acenocoumarol in pharmacokinetic studies?
Thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) have been historically used, but modern approaches employ high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. These methods require rigorous validation for parameters like linearity, precision, and recovery rates, particularly due to the compound’s protein-binding properties and structural similarity to other coumarin metabolites .
Q. Which cytochrome P450 (CYP) isoforms are primarily responsible for this compound formation?
The 6-hydroxylation of acenocoumarol is catalyzed by CYP2C subfamily enzymes, distinct from CYP2C9. Evidence from inhibition studies shows sulphaphenazole (a CYP2C9 inhibitor) partially blocks this pathway, suggesting involvement of other isoforms like CYP2C19 or CYP2C10. In vitro microsomal studies using recombinant enzymes are critical to isolate specific isoform contributions .
Q. How does 6-hydroxylation contribute to the metabolic clearance of acenocoumarol?
Hydroxylation at the 6-position accounts for 63–99% of total metabolic clearance, with stereoselectivity favoring the S-enantiomer. This pathway significantly impacts plasma half-life, as S-acenocoumarol exhibits 66-fold higher clearance than warfarin due to lower Km and higher Vmax values .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in CYP isoform involvement across acenocoumarol metabolism studies?
Discrepancies arise from variations in study models (e.g., human liver microsomes vs. recombinant enzymes). A methodological approach includes:
- Inhibition assays : Using isoform-specific inhibitors (e.g., omeprazole for CYP2C19).
- Recombinant enzyme systems : Testing individual CYP isoforms for catalytic activity.
- Correlation analyses : Comparing metabolic rates with known isoform-specific probe substrates .
Q. How does stereoselective metabolism influence this compound pharmacokinetics?
The S-enantiomer of acenocoumarol undergoes faster 6-hydroxylation, leading to shorter plasma half-life (1.8 hours) compared to the R-enantiomer (6.6 hours). Chiral separation techniques (e.g., chiral HPLC) are essential to quantify enantiomer-specific metabolite levels, as this impacts anticoagulant efficacy and drug-drug interaction risks .
Q. What role do pharmacogenetic factors play in predicting this compound exposure?
While dosing algorithms for acenocoumarol focus on VKORC1 and CYP2C9 variants, 6-hydroxylation involves other CYP2C isoforms. Advanced models should incorporate CYP2C19 polymorphisms and APOE variants, which explain up to 4.9% of dose variability in pharmacogenetic algorithms. Population-specific validation is necessary due to ethnic differences in allele frequencies .
Q. How do drug interactions modulate this compound levels?
Co-administered drugs inhibiting CYP2C enzymes (e.g., fluconazole) reduce 6-hydroxylation, increasing parent drug exposure. Conversely, inducers like rifampicin accelerate clearance. Study designs should include:
- In vitro inhibition/induction assays to screen for interaction potential.
- Pharmacokinetic modeling to predict changes in international normalized ratio (INR) and adjust dosing .
Q. What methodological improvements are needed to integrate metabolite data into pharmacogenetic dosing algorithms?
Existing algorithms explain 41–60% of dose variability using clinical and genetic factors. Incorporating metabolite clearance rates (e.g., via population pharmacokinetic models) and enzyme activity scores (e.g., CYP2C19 metabolizer status) could enhance precision, particularly for patients requiring extreme doses (≤7 mg/week or ≥25 mg/week) .
Q. Data Contradiction Analysis
Example : Conflicting reports on CYP2C9’s role in 6-hydroxylation
- Resolution : Use recombinant CYP2C9 to confirm catalytic activity. Studies show CYP2C9 primarily metabolizes S-warfarin, but not S-acenocoumarol, indicating isoform substrate specificity. Discrepancies arise from assay conditions (e.g., microsomal vs. cell-based systems) .
Tables for Key Findings
属性
IUPAC Name |
4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-10(21)8-14(11-2-4-12(5-3-11)20(25)26)17-18(23)15-9-13(22)6-7-16(15)27-19(17)24/h2-7,9,14,22-23H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHPKJKJROTWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC(=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724559 | |
Record name | 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64180-13-8 | |
Record name | 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。